
Defucogilvocarcin M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Defucogilvocarcin M, also known as this compound, is a useful research compound. Its molecular formula is C20H16O5 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
The synthesis of Defucogilvocarcin M has been a focal point in organic chemistry, with various approaches being developed to create this compound efficiently. Notable methods include:
- Enzymatic Total Synthesis : A comprehensive enzymatic approach has been reported, utilizing a combination of polyketide synthase (PKS) and post-PKS enzymes. This method allows for the reconstruction of the biosynthetic pathway leading to this compound, revealing insights into its biosynthetic mechanisms and enabling further exploration of its analogs .
- Concise Chemical Synthesis : Several concise synthetic routes have been developed, including a three-component synthesis that employs a [2 + 2 + 2] cycloaddition strategy to construct the beta-phenylnaphthalene structure characteristic of this compound . These synthetic methodologies not only facilitate the production of this compound but also provide opportunities to generate derivatives for further studies.
This compound exhibits potent antitumor properties , which have been extensively studied:
- Mechanism of Action : The compound operates through a unique mechanism that involves the formation of DNA adducts, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the development of new anticancer therapies .
- Comparative Efficacy : Studies have shown that this compound is effective against various cancer cell lines, demonstrating a favorable profile compared to other known chemotherapeutics. Its low toxicity profile enhances its attractiveness as a potential therapeutic agent .
Potential Therapeutic Uses
Given its promising biological activities, this compound holds potential for various therapeutic applications:
- Cancer Treatment : The primary application is in oncology, where it may serve as a lead compound for developing new antitumor agents. Research is ongoing to evaluate its efficacy in vivo and its potential use in combination therapies to enhance treatment outcomes .
- Antibiotic Development : Some studies suggest that compounds within the gilvocarcin family may also possess antibiotic properties, opening avenues for research into their use against resistant bacterial strains .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
Q & A
Basic Research Questions
Q. What is the proposed biosynthetic pathway of Defucogilvocarcin M, and what key enzymatic steps are involved?
this compound biosynthesis involves a type II polyketide synthase (PKS) system and post-PKS tailoring enzymes. The pathway begins with the formation of the angucyclinone intermediate UWM6 (10) via PKS enzymes (GilA, GilB, GilC), followed by oxidative rearrangement catalyzed by oxygenases (GilOI, GilOII, GilOIV) to cleave C–C bonds and form the benzo[d]naphtho[1,2-b]pyran-6-one chromophore. Methyltransferases (GilMT), glycosyltransferases (GilGT), and reductases (GilR) complete the final modifications .
Methodological Insight : Pathway validation relies on heterologous expression in Streptomyces lividans TK24, HPLC tracking of intermediates (e.g., prejadomycin (14) and rabelomycin (12)), and enzyme knockout studies to identify shunt products .
Q. How do polyketide synthase (PKS) enzymes contribute to this compound biosynthesis?
The PKS system (GilA, GilB, GilC) catalyzes chain elongation and cyclization of malonyl-CoA and acetyl-CoA precursors to form the angucyclinone scaffold. GilF (a keto reductase) and GilK/GilG (cyclases) control stereochemistry and ring formation. Disruption of these enzymes leads to incomplete intermediates like UWM6 (10), which is later identified as a shunt product .
Experimental Design : In vitro reconstitution of PKS enzymes with acetyl-CoA/malonyl-CoA, followed by LC-MS analysis, confirms their role in scaffold assembly .
Q. What experimental approaches are used to validate intermediates in this compound biosynthesis?
Key methods include:
- HPLC tracking of reaction mixtures (e.g., conversion of prejadomycin (14) to this compound (1) via oxidative steps) .
- Enzyme knockout studies : Inactivation of oxygenases (e.g., GilOI) produces shunt metabolites like homoprejadomycin (15), confirming their roles in specific steps .
- Isotope labeling : Incorporation of ¹³C-labeled precursors to trace carbon flux during chromophore formation .
Advanced Research Questions
Q. How do contradictory findings regarding intermediates like UWM6 (10) impact current biosynthetic models?
Initially hypothesized as a pathway intermediate, UWM6 (10) was later identified as a shunt product formed via spontaneous hydrolysis/decarboxylation of an acyl carrier protein (ACP)-bound precursor. This contradiction necessitated revising the biosynthetic model to prioritize ACP-tethered substrates for enzymatic reactions .
Resolution Strategy : Use in vitro assays with ACP-bound intermediates to differentiate true pathway substrates from shunt products .
Q. What methodological strategies can resolve ambiguities in post-PKS tailoring enzyme functions?
- Combinatorial biosynthetic enzymology : Systematic variation of enzyme mixtures (e.g., GilOII + GilOIV) in one-pot reactions clarifies roles in oxidative cleavage and hemiacetal ring formation .
- Chemical synthesis of unstable intermediates : Synthesizing proposed intermediates (e.g., quinone 19a) helps identify missing steps in the pathway .
Q. How can combinatorial biosynthetic enzymology be applied to optimize this compound production?
By reconstituting the entire pathway (15 enzymes) in vitro, researchers can:
- Identify rate-limiting steps (e.g., oxidative cleavage by GilOII) for targeted optimization .
- Engineer enzyme mixtures to bypass shunt pathways (e.g., suppressing UWM6 (10) formation) .
- Scale production using immobilized enzymes or cell-free systems .
Q. Data Contradiction Analysis
- Conflict : Early studies proposed GilOI/GilOIV as essential for C–C bond cleavage, but GilOII knockout experiments showed accumulation of dehydrorabelomycin (16), suggesting its primary role in oxidative rearrangement .
- Resolution : Comparative assays using purified GilOII confirmed its ability to catalyze cleavage independently, revising the hypothesis of a multienzyme complex requirement .
Propriétés
Formule moléculaire |
C20H16O5 |
---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C20H16O5/c1-10-7-13-17(15(8-10)23-2)12-9-16(24-3)18-11(5-4-6-14(18)21)19(12)25-20(13)22/h4-9,21H,1-3H3 |
Clé InChI |
MVBUSXGIUAXYFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C(=C1)OC |
Synonymes |
defucogilvocarcin M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.